molecular formula C26H18BrClN4O2 B2489402 (E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide CAS No. 882236-06-8

(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide

Cat. No. B2489402
CAS RN: 882236-06-8
M. Wt: 533.81
InChI Key: WBNXDZRBOVPWSO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains functional groups such as bromophenoxy, methyl, phenyl, pyrazol, chlorophenyl, and cyanopropenamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The bromophenoxy and chlorophenyl groups are likely to be electron-withdrawing, which could influence the reactivity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the bromine atom in the bromophenoxy group could potentially be replaced via nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .

Safety and Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

(E)-3-[5-(4-bromophenoxy)-3-methyl-1-phenylpyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrClN4O2/c1-17-22(15-18(16-29)25(33)30-24-10-6-5-9-23(24)28)26(34-21-13-11-19(27)12-14-21)32(31-17)20-7-3-2-4-8-20/h2-15H,1H3,(H,30,33)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNXDZRBOVPWSO-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=C(C#N)C(=O)NC2=CC=CC=C2Cl)OC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl)OC3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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